molecular formula C9H9BrClFO B1530405 4-Chloro-3-ethoxy-2-fluorobenzyl bromide CAS No. 1323966-30-8

4-Chloro-3-ethoxy-2-fluorobenzyl bromide

Cat. No.: B1530405
CAS No.: 1323966-30-8
M. Wt: 267.52 g/mol
InChI Key: CSQVWQCEILWYKD-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxy-2-fluorobenzyl bromide is a useful research compound. Its molecular formula is C9H9BrClFO and its molecular weight is 267.52 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Oligonucleotide Assembly

4-Chloro-3-ethoxy-2-fluorobenzyl bromide serves as a precursor in the synthesis of complex molecules. A related compound, 4-methoxybenzyl group, has been used as a protecting group for the 2′-hydroxyl group of adenosine, facilitating the synthesis of oligoribonucleotides via the phosphotriester approach. This strategy underscores the utility of halogenated benzyl bromides in nucleic acid chemistry, where protecting groups are pivotal for the sequential assembly of oligonucleotides (H. Takaku & K. Kamaike, 1982).

Fluorination of Aromatic Compounds

The electrochemical fluorination of aromatic compounds highlights another area where halogenated benzyl bromides, similar to this compound, find application. Research demonstrates the intricate side reactions during fluorination, providing insights into the formation mechanisms of various fluorinated aromatic compounds, which are crucial for developing new synthetic pathways and understanding reaction dynamics (Hirohide Horio et al., 1996).

Liquid Crystalline Properties

Studies on N-(4-Alkoxybenzylidene)-4-halogenoanilines, which share structural similarities with this compound, reveal their significance in exploring liquid crystalline properties. Such research aids in understanding phase transitions and the behavior of smectic and nematic phases, which are vital for applications in display technologies and materials science (S. Sakagami & M. Nakamizo, 1980).

Radiopharmaceutical Synthesis

This compound and related compounds serve as intermediates in the synthesis of fluorinated α-amino acids, which are utilized in positron emission tomography (PET) radiotracers. These substances play a crucial role in the development of diagnostic agents for imaging and studying various biological processes in vivo, illustrating the critical role of halogenated benzyl bromides in medicinal chemistry (V. Zaitsev et al., 2002).

Biochemical Analysis

Biochemical Properties

4-Chloro-3-ethoxy-2-fluorobenzyl bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromine atom in this compound is highly reactive, making it an excellent candidate for forming covalent bonds with nucleophiles such as thiol groups in cysteine residues of proteins . This interaction can lead to the modification of enzyme activity and protein function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit specific signaling pathways by covalently modifying key signaling proteins, leading to changes in gene expression and metabolic activity . These modifications can result in altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The bromine atom in the compound acts as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This reaction can lead to enzyme inhibition or activation, depending on the site of modification . Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under ambient conditions but can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to the compound can lead to sustained modifications in cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause subtle changes in cellular function without significant toxicity. At higher doses, it can induce toxic effects, including cell death and tissue damage . Threshold effects are observed, where a specific dosage level leads to a marked increase in adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and biosynthetic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation in specific cellular compartments . The compound’s distribution is critical for its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological effects.

Properties

IUPAC Name

1-(bromomethyl)-4-chloro-3-ethoxy-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClFO/c1-2-13-9-7(11)4-3-6(5-10)8(9)12/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQVWQCEILWYKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1F)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219144
Record name Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1323966-30-8
Record name Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1323966-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(bromomethyl)-4-chloro-3-ethoxy-2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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